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molecular formula C12H9FN2O2 B1331354 2-Fluoro-n-(2-nitrophenyl)aniline CAS No. 28898-02-4

2-Fluoro-n-(2-nitrophenyl)aniline

Cat. No. B1331354
M. Wt: 232.21 g/mol
InChI Key: AXWDMVVFIGPIKT-UHFFFAOYSA-N
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Patent
US07601722B2

Procedure details

2-Fluoroaniline (1.45 mL, 15 mmol) was dissolved in DMF (10 mL) and sodium hydride (0.58 g, 15 mmol) was added and the mixture was stirred for 30 minutes. 2-Fluoronitrobenzene (1.05 mL, 10 mmol) was added and the mixture was stirred for 16 hours. The mixture was quenched with saturated NH4Cl and diluted with ether. The mixture was washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified via Isco chromatography (Redisep, silica, gradient 5-30% ethyl acetate in hexane) to afford 1.4 g 2-fluoro-N-(2-nitrophenyl)aniline that was carried on directly to the next step. MS (ES) m/z 232.9.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[H-].[Na+].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19]>CN(C=O)C>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
The mixture was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via Isco chromatography (Redisep, silica, gradient 5-30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(NC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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